{6-Azaspiro[2.5]octan-1-yl}methanamine
Description
{6-Azaspiro[2.5]octan-1-yl}methanamine is a bicyclic amine featuring a spirocyclic scaffold with a six-membered azaspiro ring fused to a cyclopropane moiety. This compound serves as a versatile building block in medicinal chemistry, particularly for designing molecules targeting central nervous system (CNS) receptors or enzyme inhibitors. Derivatives of this core structure are frequently modified to enhance pharmacokinetic properties or receptor binding affinity .
Properties
IUPAC Name |
6-azaspiro[2.5]octan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIIJSUPEKWVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Azaspiro[2.5]octan-1-yl}methanamine typically involves the annulation of cyclopentane or four-membered rings using readily available starting materials. Conventional chemical transformations are employed, often with minimal chromatographic purifications .
Industrial Production Methods
An economically feasible route for the production of similar spiro compounds involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . While specific industrial methods for this compound are not detailed, similar approaches may be utilized.
Chemical Reactions Analysis
Types of Reactions
{6-Azaspiro[2.5]octan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
{6-Azaspiro[2.5]octan-1-yl}methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical compound.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of {6-Azaspiro[2.5]octan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed mechanisms are still under investigation. The compound’s unique spirocyclic structure may play a role in its binding affinity and specificity to certain targets .
Comparison with Similar Compounds
Table 1: Positional Isomer Comparison
| Compound | Position | Biological Role | Molecular Formula | CAS Number |
|---|---|---|---|---|
| 6-Azaspiro[2.5]octan-6-yl derivative | 6-yl | KIF18A inhibitor (anticancer) | C₂₆H₃₄F₂N₆O₄S | 2410796-79-9 |
| Target compound | 1-yl | Building block/CNS targeting | C₈H₁₄N₂ | Not specified |
Comparison with Substituted Derivatives
Acylated Derivatives
- N-{6-Azaspiro[2.5]octan-1-yl}-N-(thiophen-3-ylmethyl)acetamide (CAS 1803590-47-7): Incorporates a thiophene-methylacetamide group, increasing hydrophobicity. This derivative may enhance blood-brain barrier penetration compared to the primary amine .
Carbamate-Protected Derivatives
Table 2: Substituted Derivatives
| Compound | Substituent | Molecular Formula | CAS Number | Key Property |
|---|---|---|---|---|
| N-(Thiophen-3-ylmethyl)acetamide derivative | Acetamide + thiophene | C₁₄H₂₀N₂OS | 1803590-47-7 | Enhanced lipophilicity |
| Boc-protected carbamate hydrochloride | Boc group + HCl salt | C₁₂H₂₃ClN₂O₂ | 2095192-33-7 | Improved solubility |
Comparison with Spiro Ring Variants
Variations in the spiro ring system impact conformational flexibility and target engagement:
6-Oxa vs. 6-Aza Analogues
- (6-Oxaspiro[2.5]octan-1-yl)methanamine hydrochloride (CAS 1384431-19-9): Replaces nitrogen with oxygen, reducing basicity. This alteration may decrease interactions with cationic binding pockets in enzymes or receptors .
Altered Ring Sizes
Table 3: Spiro Ring Variants
| Compound | Spiro System | Heteroatom | Molecular Formula | CAS Number |
|---|---|---|---|---|
| Target compound | [2.5]octane | N (6-aza) | C₈H₁₄N₂ | Not specified |
| 6-Oxaspiro derivative | [2.5]octane | O (6-oxa) | C₈H₁₆ClNO | 1384431-19-9 |
| 5-Oxa-6-azaspiro[3.4]octane derivative | [3.4]octane | N + O | C₇H₁₂N₂O | 2649017-03-6 |
Comparison with Secondary Amine Analogs
Secondary amines derived from the azaspiro core exhibit distinct physicochemical properties:
Table 4: Primary vs. Secondary Amines
| Compound | Amine Type | Molecular Formula | pKa (Predicted) | Storage Conditions |
|---|---|---|---|---|
| Target compound | Primary | C₈H₁₄N₂ | ~10.5 (est.) | Not specified |
| Cyclopropylmethyl derivative | Secondary | C₁₂H₂₂N₂ | 11.52 | 2–8°C |
Physicochemical and Pharmacological Property Analysis
- Solubility : Hydrochloride salts (e.g., CAS 2095192-33-7) exhibit higher aqueous solubility than free bases .
- Stability : Boc-protected derivatives (e.g., CAS 2138018-66-1) are stable under acidic conditions, whereas free amines may require low-temperature storage .
- Bioactivity : The 6-azaspiro[2.5]octane core is associated with GPCR modulation (e.g., histamine H3 receptors) and kinase inhibition, depending on substituents .
Biological Activity
{6-Azaspiro[2.5]octan-1-yl}methanamine is a compound characterized by its spirocyclic structure, which includes a nitrogen atom within the bicyclic framework. This unique architecture is significant in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. Research has indicated that compounds with similar structures may interact with various biological targets, including G-protein coupled receptors (GPCRs), suggesting potential neuropharmacological effects.
The compound can undergo various chemical transformations, including nucleophilic substitution, acylation, and alkylation reactions. One notable synthetic route involves its reaction with 2,6-difluoronicotinic acid, yielding derivatives with a 76% yield under specific conditions (N-ethyl-N,N-diisopropylamine in acetonitrile at room temperature for 48 hours) .
Pharmacological Potential
The biological activity of this compound is primarily linked to its role as a potential pharmacological agent. Similar spirocyclic compounds have been investigated for their inhibitory effects on various enzymes and receptors, indicating that this compound may also exhibit significant pharmacological properties.
Key Biological Activities:
- Neuropharmacological Effects: The compound may interact with GPCRs, which are critical in neurotransmission and other central nervous system functions .
- Antimicrobial Properties: Structural analogs have shown potential antimicrobial activities, suggesting that this compound may also possess similar properties .
Comparative Analysis of Related Compounds
A comparison of this compound with structurally similar compounds reveals a diverse range of biological activities:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 6-Thiaspiro[2.5]octan-1-ylmethanamine | Thiazole-containing | Potential antimicrobial properties |
| N-Methyl-N-phenyl-5-Oxa-1-Azaspiro[2.5]oct | Oxygen heterocycle | Investigated for neuropharmacological effects |
| 6-Azaspiro[3.4]octan-1-ylmethanamine | Similar spirocyclic | Explored for use as enzyme inhibitors |
These compounds highlight the diversity within spirocyclic amines and their varying biological activities, emphasizing the unique positioning of this compound within this chemical class.
Case Studies and Research Findings
Recent studies have focused on the potential therapeutic applications of this compound:
- Receptor Binding Studies: Investigations into its role as a ligand in receptor binding have shown promising results, particularly in relation to the glucagon-like peptide-1 receptor, which is crucial for insulin regulation and metabolic processes .
- Antimycobacterial Activity: Similar compounds have been shown to exhibit potent antitubercular activity through mechanisms involving membrane permeabilization without causing bacterial membrane depolarization . This suggests that this compound might also possess such capabilities.
- Therapeutic Applications: The compound has been explored for its potential use in treating cardiovascular diseases by acting on pathways related to stroke and unstable angina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
